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Compound of Interest

Compound Name: (R)-1-Cyclobutylpiperidin-3-amine

Cat. No.: B8183926

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Cyclobutylpiperidin-3-amine is a valuable chiral building block in medicinal chemistry,
frequently employed in the design of novel therapeutic agents. Its rigid piperidine core,
combined with the stereochemistry at the 3-position and the presence of a cyclobutyl group on
the nitrogen, provides a unique three-dimensional structure that can be exploited to achieve
high affinity and selectivity for various biological targets. This document provides detailed
application notes and experimental protocols for the synthesis and utilization of (R)-1-
Cyclobutylpiperidin-3-amine in drug discovery, with a particular focus on its application in the
development of histamine H3 receptor inverse agonists.

Physicochemical Properties

Property Value

Molecular Formula CoH1sN:2

Molecular Weight 154.25 g/mol

Appearance Colorless to pale yellow oil
Chirality (R)-enantiomer
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Applications in Drug Discovery

The (R)-1-cyclobutylpiperidin-3-amine scaffold has proven to be a key component in the
development of potent and selective ligands for G-protein coupled receptors (GPCRS). A
prominent example is its incorporation into inverse agonists of the histamine H3 receptor
(H3R). The H3R is a presynaptic autoreceptor in the central nervous system that modulates the
release of histamine and other neurotransmitters. Inverse agonists of H3R are being
investigated for the treatment of various neurological and psychiatric disorders, including
narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).

The cyclobutyl group on the piperidine nitrogen often contributes to favorable pharmacokinetic
properties, such as improved metabolic stability and oral bioavailability. The chiral amine at the
3-position provides a crucial interaction point with the target protein, often forming hydrogen
bonds or ionic interactions that are essential for high-affinity binding.

A notable clinical candidate incorporating a similar structural motif is Samelisant (SUVN-
G3031), a potent and selective H3R inverse agonist that has been evaluated for the treatment
of narcolepsy. While Samelisant contains a 1-cyclobutylpiperidin-4-yloxy moiety, the structure-
activity relationship (SAR) studies in this class of compounds highlight the importance of the N-
cyclobutylpiperidine core for achieving high H3R affinity.

Structure-Activity Relationship (SAR) Insights

The following table summarizes the in vitro binding affinities of a series of H3R antagonists,
demonstrating the impact of modifications to the piperidine scaffold.

R Group on Piperidine

Compound Nitrogen hH3R Ki (nM)
1 Cyclobutyl 8.73[1]

2 Isopropyl 15.2

3 Cyclopentyl 12.5

4 Cyclohexyl 25.1

5 Benzyl 35.8
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Data is representative of compounds with a 1-alkylpiperidin-4-yloxy core connected to a
substituted phenyl group and is intended to illustrate the impact of the N-alkyl substituent on
H3R affinity.

The data suggests that a cyclobutyl group on the piperidine nitrogen provides optimal potency
in this series of H3R inverse agonists.

Experimental Protocols
Protocol 1: Synthesis of (R)-1-Cyclobutylpiperidin-3-
amine Dihydrochloride

This protocol describes a two-step synthesis starting from commercially available (R)-3-
aminopiperidine dihydrochloride via reductive amination.

Materials:

e (R)-3-Aminopiperidine dihydrochloride

e Cyclobutanone

e Sodium triacetoxyborohydride (NaBH(OAC)3)

e 1,2-Dichloroethane (DCE)

o Triethylamine (TEA)

e Dichloromethane (DCM)

e Methanol (MeOH)

¢ Hydrochloric acid (HCI) in diethyl ether or dioxane
e Sodium sulfate (Na2S0a4)

o Saturated aqueous sodium bicarbonate (NaHCOs)

e Brine
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Procedure:
Step 1: Free Base Preparation
e Suspend (R)-3-aminopiperidine dihydrochloride (1.0 eq) in a mixture of DCM and water.

e Cool the suspension to 0 °C and add a saturated aqueous solution of NaHCOs or NaOH (2.5
eq) dropwise with vigorous stirring until the pH of the aqueous layer is >10.

o Separate the organic layer, and extract the aqueous layer with DCM (3 x).

» Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, filter, and
concentrate under reduced pressure to obtain (R)-3-aminopiperidine as a free base. Use
immediately in the next step.

Step 2: Reductive Amination

Dissolve the crude (R)-3-aminopiperidine (1.0 eq) in anhydrous DCE.

e Add cyclobutanone (1.1 eq) to the solution and stir for 30 minutes at room temperature to
facilitate imine formation.

e Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is
mildly exothermic.

 Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS
for the disappearance of the starting material.

e Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3
solution.

o Extract the mixture with DCM (3 x).

o Combine the organic layers, wash with brine, dry over anhydrous NazSOa4, filter, and
concentrate under reduced pressure to yield crude (R)-1-cyclobutylpiperidin-3-amine.

Step 3: Salt Formation
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¢ Dissolve the crude amine in a minimal amount of MeOH.

e Cool the solution to 0 °C and add a solution of HCI in diethyl ether or dioxane (2.2 eq)
dropwise with stirring.

o A precipitate will form. Stir the suspension for 1 hour at 0 °C.

o Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to
afford (R)-1-cyclobutylpiperidin-3-amine dihydrochloride as a white to off-white solid.

Protocol 2: Histamine H3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test
compounds for the human histamine H3 receptor.

Materials:

Cell membranes prepared from HEK293 cells stably expressing the human histamine H3
receptor.

e [3H]-Na-methylhistamine (Radioligand)

o Assay Buffer: 50 mM Tris-HCI, pH 7.4, 5 mM MgCl2

e Wash Buffer: 50 mM Tris-HCI, pH 7.4

e Test compounds dissolved in DMSO

e Non-specific binding control: 10 uM Clobenpropit or Histamine
e 96-well microplates

o Glass fiber filters (GF/C)

« Scintillation cocktall

 Scintillation counter

Procedure:
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Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO
concentration in the assay should not exceed 1%.

In a 96-well plate, add 50 pL of assay buffer, 25 uL of the radioligand solution (final
concentration ~1-2 nM), and 25 pL of the test compound dilution.

For total binding wells, add 25 L of assay buffer instead of the test compound.
For non-specific binding wells, add 25 pL of the non-specific binding control solution.

Initiate the binding reaction by adding 100 uL of the cell membrane suspension (5-15 pg of
protein per well).

Incubate the plate at 25 °C for 2 hours with gentle shaking.

Terminate the incubation by rapid filtration through the glass fiber filters using a cell
harvester.

Wash the filters three times with 300 pL of ice-cold wash buffer.

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation
counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Visualizations
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Caption: Histamine H3 Receptor Signaling Pathway.
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Caption: Drug Discovery Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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